molecular formula C20H17N7 B11319352 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11319352
M. Wt: 355.4 g/mol
InChI Key: YIBOAFJAOZXESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple pyridine and pyrimidine rings, which are known for their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Catalysts: Palladium or copper catalysts for coupling reactions.

    Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Conditions: Elevated temperatures (100-150°C) and inert atmosphere (nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for precise control of reaction conditions is essential to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Dimethyl-7-(2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Uniqueness

The uniqueness of 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific arrangement of pyridine and pyrimidine rings, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H17N7

Molecular Weight

355.4 g/mol

IUPAC Name

11,12-dimethyl-10-(3-methylpyridin-2-yl)-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H17N7/c1-12-6-4-9-22-18(12)27-14(3)13(2)16-19(27)23-11-26-20(16)24-17(25-26)15-7-5-8-21-10-15/h4-11H,1-3H3

InChI Key

YIBOAFJAOZXESY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CN=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.